(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine
Description
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine is a chiral amine derivative featuring a propan-1-amine backbone with a 2-(cyclopentyloxy)phenyl substituent at the first carbon (R-configuration). The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1R)-1-(2-cyclopentyloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-2-13(15)12-9-5-6-10-14(12)16-11-7-3-4-8-11/h5-6,9-11,13H,2-4,7-8,15H2,1H3/t13-/m1/s1 |
InChI Key |
IFNCSVSTDQORFL-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1OC2CCCC2)N |
Canonical SMILES |
CCC(C1=CC=CC=C1OC2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine typically involves the following steps:
Formation of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via an etherification reaction where cyclopentanol reacts with a suitable phenyl halide under basic conditions.
Attachment to the Phenyl Ring: The cyclopentyloxy group is then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
Key structural variations among propan-1-amine derivatives include:
- Aromatic substituents : Cyclopentyloxy, cyclopropylmethoxy, trifluoromethyl, or halogenated phenyl groups.
- Chiral configuration : R- or S-configuration at the propan-1-amine carbon.
- Backbone modifications : Substitution of the propane chain or incorporation of heterocycles.
Table 1: Structural Features of Selected Analogues
Pharmacological Activity
- Cinacalcet Hydrochloride : Binds calcium-sensing receptors, reducing parathyroid hormone secretion .
- RyR2-Stabilizing Compounds: Derivatives like 1,4-benzothiazepines with cyclopropanol groups modulate cardiac ryanodine receptors .
- Trifluoromethyl Analogues : Electron-withdrawing CF₃ groups enhance metabolic stability and receptor affinity .
Table 2: Pharmacological Targets and Activities
Physicochemical Properties
- Lipophilicity : Cyclopentyloxy (logP ~3.5 estimated) increases hydrophobicity vs. methoxy (logP ~1.8) or fluorine substituents.
- Solubility : Bulkier groups like cyclopentyloxy may reduce aqueous solubility compared to smaller substituents.
- pKa : Amine pKa ranges from 8.3–9.5, influenced by electronic effects of substituents .
Biological Activity
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound belongs to the class of phenethylamines, characterized by a cyclopentyloxy group attached to a phenyl ring linked to a propan-1-amine moiety. Its specific stereochemistry is indicated by the (1R) configuration, which plays a crucial role in its biological interactions.
Chemical Formula
- Molecular Formula : C14H21NO
- Molecular Weight : 219.33 g/mol
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine interacts with various biological targets, primarily receptors and enzymes. The compound may act as an agonist or antagonist, modulating receptor activity and influencing biochemical pathways.
Potential Targets
- Receptors : It is hypothesized that the compound may interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic systems.
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine exhibits several pharmacological activities:
- Neuropharmacological Effects : Studies suggest potential anxiolytic and antidepressant properties, likely due to its interaction with serotonin receptors.
- Antimicrobial Activity : Preliminary data indicate that the compound may possess antimicrobial properties against certain bacterial strains.
Study 1: Neuropharmacological Evaluation
A study conducted on animal models demonstrated that (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine produced significant reductions in anxiety-like behaviors when administered at specific dosages. Behavioral assays indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting potential antidepressant effects.
Study 2: Antimicrobial Screening
In vitro assays evaluated the antimicrobial activity of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results showed moderate inhibitory effects, particularly against Gram-positive bacteria, indicating a potential role in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R)-1-[2-(Cyclopentyloxy)phenyl]ethan-1-amine | Structure | Neuropharmacological effects; potential antidepressant |
| (1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine | Structure | Similar receptor interactions; stereochemical influence on activity |
| (1R)-1-[3-(Cyclopentyloxy)phenyl]propan-1-amine | Structure | Variations in biological activity due to structural differences |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
